5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Overview
Description
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H5ClO6S and a molecular weight of 264.64 g/mol . It is also known as 5-(chlorosulfonyl)isophthalic acid. This compound is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and two carboxylic acid groups (-COOH) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid typically involves the chlorosulfonation of isophthalic acid. The reaction is carried out by treating isophthalic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Isophthalic acid is reacted with chlorosulfonic acid at elevated temperatures to introduce the chlorosulfonyl group at the 5-position of the benzene ring.
Purification: The crude product is purified by recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid and hydrochloric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or alcohols, typically under mild to moderate conditions.
Hydrolysis: Water or aqueous base, often at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), typically under anhydrous conditions.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Sulfonic Acid: Formed from hydrolysis.
Sulfonyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is primarily based on its ability to undergo chemical reactions that modify other molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can alter the properties and functions of the target molecules, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
Terephthalic Acid: Similar structure but with carboxylic acid groups at the 1,4-positions instead of 1,3-positions.
5-Sulfamoylbenzene-1,3-dicarboxylic Acid: Contains a sulfamoyl group (-SO2NH2) instead of a chlorosulfonyl group.
Uniqueness
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various derivatives and compounds with specific properties .
Properties
IUPAC Name |
5-chlorosulfonylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPALJUGOSUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158583 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134178-04-4 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134178044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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